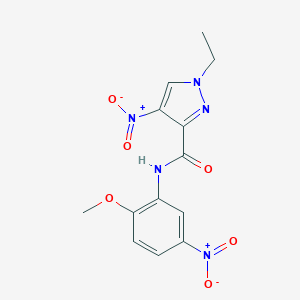
1-ETHYL-N~3~-(2-METHOXY-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N~3~-(2-METHOXY-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~3~-(2-METHOXY-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone or β-ketoester.
Nitration: Introduction of nitro groups can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Esterification and amidation: The carboxylic acid group can be converted to an amide through reaction with an amine, in this case, ethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~3~-(2-METHOXY-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~3~-(2-METHOXY-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, compounds with nitro groups can act as electron acceptors and participate in redox reactions. The pyrazole ring can interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-ETHYL-3-(2-METHOXY-5-NITROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE
- 1-ETHYL-3-(2-METHOXY-4-NITROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE
Uniqueness
1-ETHYL-N~3~-(2-METHOXY-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the specific positioning of its nitro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H13N5O6 |
|---|---|
Molecular Weight |
335.27g/mol |
IUPAC Name |
1-ethyl-N-(2-methoxy-5-nitrophenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13N5O6/c1-3-16-7-10(18(22)23)12(15-16)13(19)14-9-6-8(17(20)21)4-5-11(9)24-2/h4-7H,3H2,1-2H3,(H,14,19) |
InChI Key |
DKXWUCSQVSUFCL-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


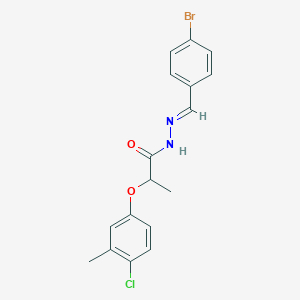
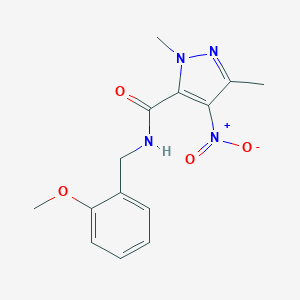
![2-[(5-{3-nitrophenyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B450875.png)
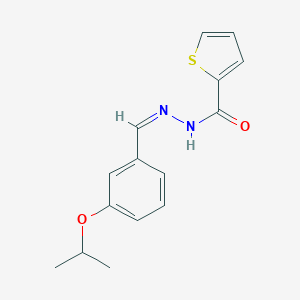
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B450877.png)
![methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450880.png)
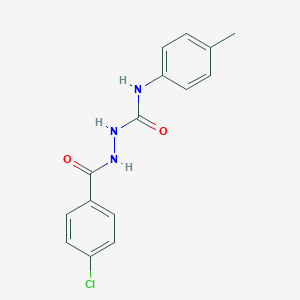
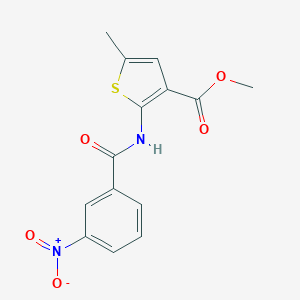
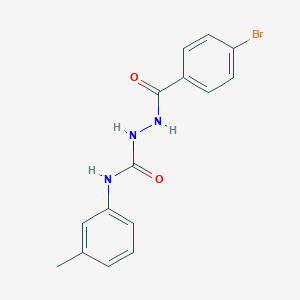

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B450890.png)

![2-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B450892.png)

